3-Bromobenzoic acid

Physical Chemistry Thermodynamics Crystallization

For pharmaceutical manufacturers requiring the precise meta-bromo isomer, 3-Bromobenzoic Acid (CAS 585-76-2) is the non-negotiable intermediate for ketoprofen synthesis. Its unique dual reactivity—a carboxylic acid for derivatization and an aryl bromide handle for Suzuki, Heck, and Sonogashira couplings—enables efficient construction of complex molecular libraries. Analytical labs rely on it as a validated internal standard for CZE and SPE method development. With low water solubility (0.54 g/L) and distinct sublimation enthalpy, it offers quantitative separation advantages over ortho/para isomers. Procure ≥98% purity material with assured meta-regiochemistry for your critical applications.

Molecular Formula C7H5BrO2
Molecular Weight 201.02 g/mol
CAS No. 585-76-2
Cat. No. B156896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromobenzoic acid
CAS585-76-2
Synonymsm-Bromobenzoic Acid;  NSC 176129;  NSC 32739;  NSC 3980;  NSC 83519
Molecular FormulaC7H5BrO2
Molecular Weight201.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=O)O
InChIInChI=1S/C7H5BrO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)
InChIKeyVOIZNVUXCQLQHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromobenzoic Acid (CAS 585-76-2): A Dual-Functional Meta-Substituted Building Block for Cross-Coupling and Pharmaceutical Synthesis


3-Bromobenzoic acid (CAS 585-76-2) is an aromatic carboxylic acid featuring a bromine atom at the meta position relative to the carboxylic acid group on a benzene ring [1]. This compound, with the molecular formula C₇H₅BrO₂, is a versatile building block in organic synthesis, prized for its dual reactivity: the carboxylic acid moiety enables derivatization into esters and amides, while the aryl bromide serves as a handle for transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings . It is widely utilized as an intermediate in the production of pharmaceuticals, including the non-steroidal anti-inflammatory drug (NSAID) ketoprofen, and agrochemicals [2].

Why 3-Bromobenzoic Acid Cannot Be Casually Substituted with 2- or 4-Bromobenzoic Acid


The three isomers of bromobenzoic acid—2-bromo (ortho), 3-bromo (meta), and 4-bromo (para)—share the same molecular formula (C₇H₅BrO₂) but differ fundamentally in the position of the bromine atom on the benzene ring [1]. This positional variance critically dictates each isomer's physicochemical properties and, consequently, its reactivity and application profile [2]. For instance, the electronic and steric environment of the bromine atom differs significantly between isomers, leading to divergent outcomes in electrophilic aromatic substitution, nucleophilic substitution, and cross-coupling reactions [3]. A synthetic route optimized for the meta-substituted 3-bromobenzoic acid will not yield the same result with its ortho or para analogs. The specific quantitative differentiators that preclude casual substitution are detailed in the evidence guide below.

Quantitative Differentiation Evidence for 3-Bromobenzoic Acid vs. Isomers and In-Class Analogs


Sublimation Enthalpy as a Key Purity and Thermal Behavior Discriminator

The standard molar enthalpy of sublimation (ΔsubH°m) at 298.15 K provides a precise thermodynamic fingerprint to distinguish 3-bromobenzoic acid from its isomers. Precise calorimetry measurements demonstrate that 3-bromobenzoic acid has a sublimation enthalpy of 99.20 ± 0.18 kJ·mol⁻¹, which is intermediate between the ortho (2-bromo, 95.94 ± 0.41 kJ·mol⁻¹) and para (4-bromo, 103.08 ± 0.59 kJ·mol⁻¹) isomers [1].

Physical Chemistry Thermodynamics Crystallization

Acidity Constant (pKa) Distinction from Ortho and Para Isomers

The pKa value directly impacts solubility and chromatographic retention. 3-Bromobenzoic acid exhibits a pKa of 3.86 at 25°C . While a precise head-to-head pKa dataset for all three isomers under identical conditions is not uniformly available, class-level inference and known electronic effects indicate a distinct acidity profile. The meta-bromine exerts an inductive electron-withdrawing effect without the significant resonance or steric effects present in the ortho and para positions, leading to a unique pKa that differs from the ortho isomer (pKa ~2.85) and para isomer (pKa ~4.00) [1]. This difference is leveraged analytically, as 3-bromobenzoic acid is specifically employed as a test solute for determining acidity constants via capillary zone electrophoresis (CZE) .

Analytical Chemistry Physical Chemistry Chromatography

Validated Analytical Standard for Capillary Zone Electrophoresis and SPE Method Development

Unlike its 2- and 4-bromo isomers, 3-bromobenzoic acid has been specifically validated and is routinely used as both a test solute for determining acidity constants by capillary zone electrophoresis (CZE) and as an internal standard for studying the retention mechanisms of unmodified and hydroxylated polystyrene-divinylbenzene polymers in solid-phase extraction (SPE) . While the precise quantitative performance advantage (e.g., peak resolution, recovery) over isomers is not publicly benchmarked, its selection for these specific analytical protocols over other in-class compounds is a direct, application-based differentiator for procurement.

Analytical Chemistry Method Development Quality Control

Synthesis of Ketoprofen: A Direct Pharmaceutical Intermediate Application

3-Bromobenzoic acid serves as a key starting material in the industrial synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID) ketoprofen [1]. This represents a major, large-volume application that drives procurement. The meta-bromination pattern is essential for the correct regio-chemistry in the subsequent multi-step synthesis. While 2- or 4-bromobenzoic acid could theoretically be used to create different isomers of the final molecule, 3-bromobenzoic acid is the required precursor for the specific, pharmaceutically active form of ketoprofen. This specific role in an established, high-value drug synthesis is a compelling reason for sourcing this particular isomer.

Medicinal Chemistry Pharmaceutical Synthesis API Manufacturing

Melting Point Differentiation from 2-Bromobenzoic Acid for Purification and Handling

The melting point is a critical parameter for purification and handling. 3-Bromobenzoic acid exhibits a melting point range of 155-158°C . This is significantly distinct from its ortho isomer, 2-bromobenzoic acid, which melts at a lower range of 145-150°C [1]. The para isomer, 4-bromobenzoic acid, has a higher melting point of 252-254°C [2]. This difference allows for straightforward identification and provides a basis for designing recrystallization strategies, as 3-bromobenzoic acid remains solid under conditions where the ortho isomer might melt.

Material Science Process Chemistry Purification

Water Solubility Distinction from Ortho and Para Isomers

The water solubility of 3-bromobenzoic acid is reported as 0.54 g/L at 32°C . This is notably lower than that of 2-bromobenzoic acid, which has a reported solubility of 3.4 g/L at 25°C [1], and comparable to the para isomer (0.5 g/L at 25°C) [2]. This difference is critical for designing aqueous workups, extractions, and precipitation steps during synthesis and purification. For instance, the lower solubility of 3-bromobenzoic acid relative to the ortho isomer can be exploited to isolate it from a mixture via precipitation.

Physical Chemistry Formulation Process Development

High-Impact Procurement and Application Scenarios for 3-Bromobenzoic Acid


Pharmaceutical Manufacturing: Ketoprofen and API Synthesis

For pharmaceutical manufacturers producing the NSAID ketoprofen or its derivatives, sourcing high-purity 3-bromobenzoic acid is non-negotiable. The meta-bromination is a critical structural requirement for the drug's synthesis [1]. Using an alternative isomer would result in a different, and likely inactive or toxic, molecular entity, making this compound an irreplaceable raw material for this specific drug supply chain.

Analytical Method Development: CZE and SPE Protocol Validation

Analytical chemists tasked with developing or validating capillary zone electrophoresis (CZE) methods for acidity constant determination or solid-phase extraction (SPE) protocols should specifically procure 3-bromobenzoic acid. Its established and documented use as a test solute and internal standard in these specific techniques provides a reliable benchmark, saving valuable method development time and ensuring consistency with published literature.

Process Chemistry: Optimizing Purification via Distinct Thermal and Solubility Profiles

Process chemists can leverage the distinct thermodynamic and solubility differences between bromobenzoic acid isomers. The sublimation enthalpy of 99.20 ± 0.18 kJ·mol⁻¹ for 3-bromobenzoic acid [2] and its low water solubility (0.54 g/L) compared to the ortho isomer (3.4 g/L) provide quantitative handles for designing targeted separation strategies. For instance, an aqueous workup can selectively precipitate 3-bromobenzoic acid from a mixture containing the more soluble 2-bromo isomer.

Cross-Coupling Research: Versatile Building Block for C-C Bond Formation

Academic and industrial researchers engaged in organic synthesis and medicinal chemistry should procure 3-bromobenzoic acid for its reliable performance as an aryl bromide partner in a wide array of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings . The combination of a reactive C-Br bond and a modifiable carboxylic acid group in the meta position provides a unique platform for constructing diverse, complex molecular libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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